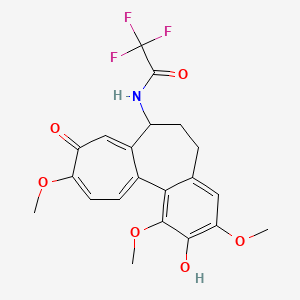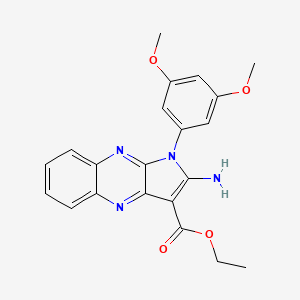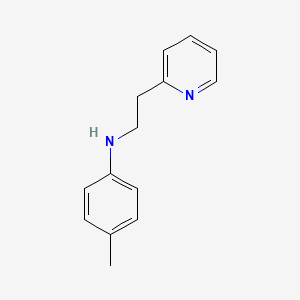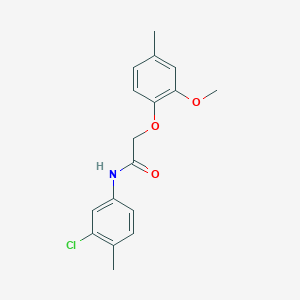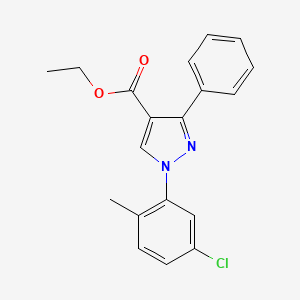
Ethyl 1-(5-chloro-2-methylphenyl)-3-phenyl-1H-pyrazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-氯-2-甲基苯基)-3-苯基-1H-吡唑-4-羧酸乙酯是一种有机化合物,属于吡唑家族。吡唑是包含两个氮原子(分别位于 1 位和 2 位)的五元杂环化合物。这种特定化合物以含有氯取代的苯环、甲基和乙酯官能团而著称。
准备方法
合成路线和反应条件
1-(5-氯-2-甲基苯基)-3-苯基-1H-吡唑-4-羧酸乙酯的合成通常涉及适当的肼衍生物与 1,3-二酮或其等效物的环化反应。一种常见的方法包括在酸性或碱性条件下,使 5-氯-2-甲基苯肼与乙酰乙酸乙酯反应以形成吡唑环。该反应通常在乙醇或乙酸等溶剂中在升高的温度下进行。
工业生产方法
这种化合物的工业生产可能涉及类似的合成路线,但规模更大。该过程将针对产率和纯度进行优化,通常涉及连续流反应器和自动化系统,以确保一致的质量。催化剂和先进的纯化技术(如重结晶或色谱法)也可能被用于提高生产过程的效率。
化学反应分析
反应类型
1-(5-氯-2-甲基苯基)-3-苯基-1H-吡唑-4-羧酸乙酯可以发生多种化学反应,包括:
氧化: 该化合物可以被氧化形成具有不同氧化态的相应吡唑衍生物。
还原: 还原反应会导致形成肼衍生物或该化合物的其他还原形式。
取代: 氯原子可以被其他亲核试剂(如胺、硫醇或醇盐)取代。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾 (KMnO₄) 和三氧化铬 (CrO₃)。
还原: 通常使用硼氢化钠 (NaBH₄) 或氢化铝锂 (LiAlH₄) 等还原剂。
取代: 亲核取代反应通常在碱性条件下使用甲醇钠 (NaOMe) 或乙醇钠 (NaOEt) 等试剂。
主要形成的产物
从这些反应中形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可能生成吡唑-4-羧酸衍生物,而取代反应可以产生具有不同官能团的各种取代吡唑。
科学研究应用
1-(5-氯-2-甲基苯基)-3-苯基-1H-吡唑-4-羧酸乙酯在科学研究中具有多种应用:
化学: 它被用作合成更复杂有机分子的构建单元,以及配位化学中的配体。
生物学: 研究该化合物潜在的生物活性,包括抗菌、抗炎和抗癌活性。
医药: 正在进行研究以探索其作为药物的潜力,特别是在开发针对特定酶或受体的药物方面。
工业: 它用于开发具有特定性能的新材料,如聚合物和染料。
作用机制
1-(5-氯-2-甲基苯基)-3-苯基-1H-吡唑-4-羧酸乙酯的作用机制取决于其具体的应用。在生物系统中,它可能与酶、受体或 DNA 等分子靶标相互作用。氯和苯基可以增强其对这些靶标的结合亲和力和特异性,从而导致各种生物学效应。所涉及的确切途径尚在研究之中,并可能因具体情况而异。
相似化合物的比较
1-(5-氯-2-甲基苯基)-3-苯基-1H-吡唑-4-羧酸乙酯可以与其他吡唑衍生物进行比较,例如:
1-(4-氯苯基)-3-苯基-1H-吡唑-4-羧酸乙酯: 结构相似,但氯原子的位置不同。
1-(5-溴-2-甲基苯基)-3-苯基-1H-吡唑-4-羧酸乙酯: 用溴代替氯,这会影响其反应性和生物活性。
1-(5-氯-2-甲基苯基)-3-(4-甲基苯基)-1H-吡唑-4-羧酸乙酯: 在苯环上增加一个甲基,这会影响其性质。
1-(5-氯-2-甲基苯基)-3-苯基-1H-吡唑-4-羧酸乙酯的独特之处在于其特殊的取代模式,这会导致与其他类似化合物相比具有不同的化学和生物性质。
属性
CAS 编号 |
853349-13-0 |
|---|---|
分子式 |
C19H17ClN2O2 |
分子量 |
340.8 g/mol |
IUPAC 名称 |
ethyl 1-(5-chloro-2-methylphenyl)-3-phenylpyrazole-4-carboxylate |
InChI |
InChI=1S/C19H17ClN2O2/c1-3-24-19(23)16-12-22(17-11-15(20)10-9-13(17)2)21-18(16)14-7-5-4-6-8-14/h4-12H,3H2,1-2H3 |
InChI 键 |
NRFXLSPJHPSINU-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CN(N=C1C2=CC=CC=C2)C3=C(C=CC(=C3)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Ethoxy-benzo[b]thiophen-3-ol](/img/structure/B11961291.png)
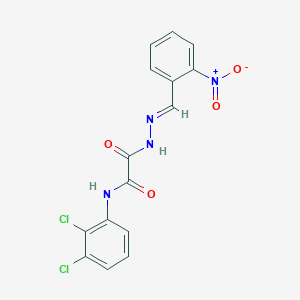
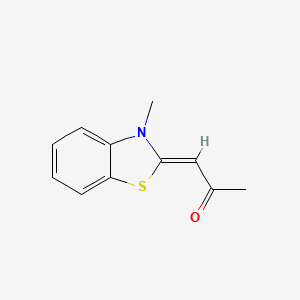
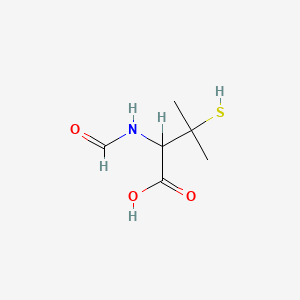
![N'-[(E)-(3-bromophenyl)methylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11961336.png)


![6-{(5Z)-5-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid](/img/structure/B11961358.png)
